6-Bromo-4-chlorocinnoline-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H3BrClN3 |
|---|---|
Molecular Weight |
268.50 g/mol |
IUPAC Name |
6-bromo-4-chlorocinnoline-3-carbonitrile |
InChI |
InChI=1S/C9H3BrClN3/c10-5-1-2-7-6(3-5)9(11)8(4-12)14-13-7/h1-3H |
InChI Key |
ANVLGPDURWZWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N=N2)C#N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 6 Bromo 4 Chlorocinnoline 3 Carbonitrile
Established Synthetic Routes to Substituted Cinnolines and Their Relevance
The construction of the cinnoline (B1195905) core can be achieved through various cyclization strategies, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. The relevance of these established routes to the synthesis of 6-Bromo-4-chlorocinnoline-3-carbonitrile lies in their potential adaptability for introducing the required bromo, chloro, and cyano functionalities.
Overview of Richter-Type Cyclization Strategies for Cinnoline Annulation
The Richter cinnoline synthesis, first reported in 1883, involves the diazotization of an o-aminoarylalkyne followed by intramolecular cyclization. wikipedia.org This reaction has historically been a cornerstone for the formation of the cinnoline ring system. The classical Richter synthesis often yields 4-hydroxycinnoline derivatives. However, modifications to this protocol have expanded its utility.
A plausible Richter-type approach to a precursor of the target molecule could involve the cyclization of a diazotized 2-amino-5-bromophenylacetylene derivative. The subsequent introduction of the chloro and cyano groups would then be necessary. Mechanistically, the reaction proceeds through the formation of a diazonium salt, which then undergoes an intramolecular electrophilic attack of the diazonium cation on the alkyne moiety, leading to the formation of the cinnoline ring. researchgate.net The regioselectivity of this cyclization is a critical factor, and the electronic nature of the substituents on the aromatic ring can influence the reaction's outcome.
Applicability of Known Halogenation and Nitrile Introduction Procedures to the Cinnoline Core
The introduction of halogen and nitrile groups onto a pre-formed cinnoline ring is a key aspect of the synthetic strategy for this compound.
Halogenation: The cinnoline nucleus is susceptible to electrophilic halogenation. mt.com Bromination can often be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. The position of bromination is directed by the existing substituents on the ring. For the introduction of a chlorine atom at the 4-position, a common strategy involves the conversion of a 4-cinnolinone (a cyclic amide) to the corresponding 4-chlorocinnoline (B183215) using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a well-established method in heterocyclic chemistry. researchgate.net
Nitrile Introduction: The introduction of a nitrile group, or cyanation, can be accomplished through several methods. One common approach is the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt and then treated with a cyanide salt, typically copper(I) cyanide. organic-chemistry.org Another powerful method is palladium-catalyzed cyanation of aryl halides or triflates using a cyanide source like zinc cyanide (Zn(CN)₂). nih.govresearchgate.net This method is known for its good functional group tolerance. The application of these methods to the cinnoline core, specifically at the 3-position, would likely require a suitable precursor, such as a 3-amino or 3-halocinnoline derivative.
Comparative Analysis of Synthetic Efficiency in Related Cinnoline Derivatives
The efficiency of cinnoline synthesis is highly dependent on the chosen route and the nature of the substituents. The following table provides a comparative overview of yields reported for the synthesis of various substituted cinnolines, highlighting the potential efficiency of different synthetic transformations.
| Cinnoline Derivative | Synthetic Method | Key Reagents | Reported Yield (%) | Reference |
|---|---|---|---|---|
| 3-Acetyl-7-chloro-6-fluorocinnolin-4(1H)-one | Cyclic Condensation | 3-chloro-4-fluoro aniline (B41778) | Good | pnrjournal.com |
| Substituted 4-(p-aminophenylsulfonamide)cinnoline-3-carboxamides | Intramolecular Cyclization and Condensation | Substituted anilines, cyanoacetamide, p-aminobenzene sulfonyl chloride | Variable | nih.gov |
| Polysubstituted Cinnolines | Microwave-assisted multicomponent reaction | Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate, nitroolefins | 86-93 | researchgate.net |
| 3-Methylcinnolin-4(1H)-one derivatives | Reductive Cyclization | 2-nitrophenyl hydrazine (B178648) derivative, methyl pyruvate, sodium dithionite | Not specified | ijper.org |
Direct Synthesis Pathways to this compound
Retrosynthetic Analysis and Key Precursor Identification
A logical retrosynthetic analysis of this compound suggests a convergent approach where the cinnoline core is first constructed and then functionalized.
The primary disconnection would be the introduction of the nitrile group at the C3 position. This could be envisioned from a 3-amino or 3-halo precursor via a Sandmeyer or palladium-catalyzed cyanation reaction, respectively. The chloro group at C4 can be retrosynthetically derived from a 4-hydroxycinnoline (cinnolin-4-one) intermediate. The bromo substituent at C6 is likely to be incorporated in the starting aniline precursor.
This leads to a key precursor: 6-bromo-4-hydroxycinnoline-3-carboxamide or a related derivative. This precursor could potentially be synthesized through a cyclization reaction of a suitably substituted aniline.
Step-by-Step Reaction Protocols and Optimization of Reaction Parameters
Based on the retrosynthetic analysis, a hypothetical multi-step synthesis is proposed below. Each step would require careful optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst to achieve satisfactory yields.
Step 1: Synthesis of 2-amino-5-bromobenzoylacetonitrile
A potential starting point is the reaction of 2-amino-5-bromobenzonitrile (B185297) with a suitable acetylating agent, followed by functional group manipulation to introduce the acetonitrile (B52724) moiety. Alternatively, a more direct approach could involve the reaction of a protected 2-amino-5-bromobenzoic acid derivative with the anion of acetonitrile.
Step 2: Cyclization to 6-Bromo-4-hydroxycinnoline-3-carbonitrile
The 2-amino-5-bromobenzoylacetonitrile could then undergo diazotization followed by intramolecular cyclization. The reaction would likely be carried out in an acidic medium at low temperatures to generate the diazonium salt, which would then cyclize upon warming.
Step 3: Chlorination of the C4-position
The resulting 6-Bromo-4-hydroxycinnoline-3-carbonitrile can be converted to the corresponding 4-chloro derivative. This can be achieved by treating the cinnolin-4-one with a strong chlorinating agent like phosphorus oxychloride (POCl₃), potentially with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed at elevated temperatures.
Step 4: Introduction of the Nitrile Group at C3 (Alternative Route)
If the cyclization in Step 2 yields a 3-carboxamide or a related group, this would need to be converted to the nitrile. Dehydration of a primary amide to a nitrile can be achieved using various reagents, such as trifluoroacetic anhydride (B1165640) or phosphorus pentoxide.
Optimization of Reaction Parameters:
For each step, a systematic optimization of reaction conditions would be crucial. This would involve screening different solvents, bases or acids, temperatures, and reaction times to maximize the yield and purity of the desired product. The progress of each reaction could be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purification of the intermediates and the final product would likely involve column chromatography or recrystallization.
Isolation and Purification Techniques for Intermediates and Final Compound
The successful synthesis of this compound and its precursors is critically dependent on effective isolation and purification. These processes are essential for removing unreacted starting materials, catalysts, and by-products to ensure the final compound meets the required standards of purity for subsequent applications. The techniques employed are largely standard organic laboratory procedures, adapted for the specific physicochemical properties of the halogenated heterocyclic compounds involved.
Commonly, the initial isolation of the crude product from the reaction mixture involves quenching the reaction, followed by liquid-liquid extraction. For instance, if the reaction is performed in a non-aqueous solvent, it might be diluted with a larger volume of an organic solvent like dichloromethane (B109758) or ethyl acetate. This organic phase is then washed sequentially with water, a mild base such as a saturated sodium bicarbonate solution to neutralize acid catalysts or by-products, and finally with brine to remove residual water. atlantis-press.com The organic layer is subsequently dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. atlantis-press.com
Further purification is typically achieved through one or a combination of the following methods:
Recrystallization: This is a primary technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble at elevated temperatures but poorly soluble at cooler temperatures. Upon slow cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The selection of an appropriate solvent system is crucial for achieving high purity and yield.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. A solution of the crude product is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. Separation occurs based on the differential adsorption of the components to the silica gel stationary phase. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to isolate the pure compound. researchgate.net
Sublimation: For certain volatile solids, sublimation can be an effective purification method, particularly for removing non-volatile impurities.
The purity of the isolated intermediates and the final this compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Novel and Green Synthetic Approaches for this compound
Recent advancements in synthetic organic chemistry have focused on developing more efficient, selective, and environmentally benign methods for constructing complex heterocyclic scaffolds like cinnoline. These novel approaches aim to overcome the limitations of classical syntheses, which often require harsh conditions, multi-step procedures, and the use of stoichiometric, toxic reagents.
Exploration of Catalytic Systems for Enhanced Selectivity and Yield
Transition metal catalysis has become an indispensable tool for the synthesis of N-heterocycles, including cinnolines. nih.gov These methods often proceed via C-H bond activation and functionalization, offering atom-economical routes with high selectivity. researchgate.net Catalysts based on palladium, copper, and rhodium have shown significant promise in constructing the cinnoline core. researchgate.netontosight.ai
For example, copper-catalyzed aerobic dehydrogenative cyclization of N-phenylhydrazones has been reported as a method to synthesize cinnoline derivatives. thieme-connect.com This approach avoids the need for pre-functionalized substrates by directly coupling two C-H bonds. thieme-connect.com Rhodium(III)-catalyzed annulation reactions have also been developed, providing rapid access to complex cinnoline structures from readily available starting materials like azobenzenes and alkynes. nih.govresearchgate.net These catalytic systems are valued for their ability to function under milder conditions and with greater functional group tolerance compared to traditional methods.
The table below summarizes various catalytic systems utilized in the synthesis of cinnoline and related heterocyclic cores, highlighting their potential applicability for producing substituted derivatives like this compound.
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Copper (Cu) Catalysis | Aerobic Dehydrogenative Cyclization | Uses air as an oxidant; avoids pre-functionalized substrates. | thieme-connect.com |
| Rhodium (Rh) Catalysis | C-H Annulation / Cyclization | High regioselectivity; broad substrate scope. | researchgate.net |
| Palladium (Pd) Catalysis | Cross-Coupling / Annulation | Excellent functional group tolerance; well-established reactivity. | ontosight.ai |
| Ruthenium (Ru) Catalysis | Cascade C-H Functionalization | Cost-effective catalyst; one-pot synthesis. | researchgate.net |
Solvent-Free and Sustainable Reaction Methodologies
In line with the principles of green chemistry, significant effort has been directed towards minimizing or eliminating the use of hazardous organic solvents in chemical synthesis. ontosight.ai For N-heterocycles, several sustainable methodologies have been explored.
Microwave-Assisted Synthesis: The use of controlled microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. researchgate.net This technique has been successfully applied to the synthesis of various cinnoline derivatives, offering an energy-efficient alternative to conventional heating. researchgate.net
Solvent-Free Reactions: Conducting reactions under solvent-free conditions is a primary goal of green chemistry. For the synthesis of related quinoline (B57606) structures, reactions catalyzed by solid acids or ionic liquids have been performed without any bulk solvent, reducing waste and simplifying product isolation. nih.govacademie-sciences.fr For example, sulfonic acid ionic liquids have been used as dual solvent-catalysts, demonstrating high efficiency and recyclability. nih.gov These principles are directly translatable to the synthesis of cinnolines.
Use of Greener Solvents: When a solvent is necessary, the focus shifts to using environmentally benign alternatives like water, ethanol, or recyclable ionic liquids. These solvents reduce the environmental impact associated with volatile organic compounds (VOCs).
Flow Chemistry Applications in Cinnoline Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals. nih.gov By performing reactions in a continuously flowing stream through a reactor, this technique offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. researchgate.net
The synthesis of cinnolines and their derivatives is well-suited to flow chemistry. Research has demonstrated that bioderived cinnolines can be synthesized and subsequently hydrogenated to 1,4-dihydrocinnolines using a continuous-flow process. ucd.ieresearchgate.net This approach allows for the generation of products in high yields and purities with residence times of less than a minute, a significant improvement over traditional batch processing. researchgate.net The key advantages include:
Enhanced Safety: The small reactor volume minimizes the risk associated with handling potentially hazardous reagents or exothermic reactions.
Improved Efficiency: Superior heat and mass transfer lead to faster reactions and higher yields. mdpi.com
Scalability: Production can be easily scaled up by running the system for a longer duration or by using parallel reactors.
Automation: Flow systems can be automated for streamlined, multi-step syntheses, reducing manual handling and potential for error. mdpi.com
The table below provides a conceptual comparison between traditional batch synthesis and a continuous flow approach for a typical heterocyclic formation reaction.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to Days | Seconds to Minutes |
| Heat Transfer | Limited by vessel surface area | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Potential for thermal runaway with large volumes | Inherently safer due to small reaction volume |
| Scalability | Challenging, often requires re-optimization | Straightforward (scaling-out or continuous operation) |
| Purity Profile | Often requires extensive purification | Can produce cleaner products with fewer by-products |
Chemical Reactivity and Derivative Synthesis of 6 Bromo 4 Chlorocinnoline 3 Carbonitrile
Reactivity of the Cinnoline (B1195905) Core with Specific Focus on Halogen Substituents
The cinnoline ring system is an electron-deficient heterocycle, which influences the reactivity of its halogen substituents. The presence of two nitrogen atoms in the ring activates the attached halogens towards nucleophilic attack and facilitates participation in metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions at the C-4 Chlorine Position
The halogen at the C-4 position of the cinnoline core is known to be displaceable by various nucleophiles. nih.gov For instance, studies on related 4-chlorocinnoline (B183215) systems have shown successful substitutions with nucleophiles such as water, alcoholates, sulfides, and amines. nih.gov This reactivity allows for the introduction of diverse functional groups at this position, significantly altering the molecule's properties.
Table 1: Examples of Nucleophilic Aromatic Substitution at the C-4 Position of Cinnoline Derivatives
| Nucleophile | Reagent Example | Product Type |
| Oxygen | H₂O, ROH, ArOH | 4-Hydroxy-, 4-Alkoxy-, 4-Aryloxy-cinnolines |
| Sulfur | NaSH, RSH, ArSH | 4-Thio-, 4-Alkylthio-, 4-Arylthio-cinnolines |
| Nitrogen | NH₃, RNH₂, R₂NH | 4-Amino-, 4-Alkylamino-, 4-Dialkylamino-cinnolines |
| Azide | NaN₃ | 4-Azidocinnolines |
The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the C-4 carbon, and the negative charge is stabilized by the electron-withdrawing nitrogen atoms of the cinnoline ring. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The presence of the electron-withdrawing carbonitrile group at the C-3 position is expected to further activate the C-4 position towards nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Bromine Position (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The bromine atom at the C-6 position, situated on the benzene (B151609) ring portion of the cinnoline core, is less activated towards nucleophilic aromatic substitution compared to the C-4 chlorine. However, it is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgresearchgate.netorganic-chemistry.orgwikipedia.orgresearchgate.netwikipedia.orgyoutube.com
Suzuki Coupling: This reaction involves the coupling of the 6-bromo-4-chlorocinnoline-3-carbonitrile with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.org This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C-6 position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, in related heterocyclic systems, catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) have been used effectively. soton.ac.uk
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon triple bond by coupling the 6-bromo derivative with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This methodology provides a direct route to 6-alkynylcinnoline derivatives, which are valuable precursors for further transformations.
Buchwald-Hartwig Amination: This reaction provides a versatile method for the formation of carbon-nitrogen bonds by coupling the 6-bromo compound with a primary or secondary amine. wikipedia.orgresearchgate.netorganic-chemistry.orgyoutube.com A variety of palladium catalysts with specialized phosphine (B1218219) ligands are employed to facilitate this transformation. This reaction is a powerful tool for the synthesis of 6-aminocinnoline derivatives, which are of significant interest in medicinal chemistry.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki Coupling | R-B(OH)₂ or R-B(OR')₂ | C-C | Pd(0) or Pd(II) catalyst, Base |
| Sonogashira Coupling | R-C≡CH | C-C (alkyne) | Pd(0) catalyst, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig Amination | R¹R²NH | C-N | Pd(0) or Pd(II) catalyst, Ligand, Base |
The chemoselectivity of these reactions is a key consideration. Due to the higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions compared to the C-Cl bond, it is generally possible to selectively functionalize the C-6 position while leaving the C-4 chlorine intact. This allows for a stepwise derivatization of the molecule, first at C-6 via cross-coupling, followed by nucleophilic substitution at C-4.
Transformations Involving the C-3 Carbonitrile Functional Group
The carbonitrile (cyano) group at the C-3 position is a versatile functional group that can undergo a variety of chemical transformations, providing access to a range of important derivatives such as carboxylic acids, amides, amines, and aldehydes.
Hydrolysis, Alcoholysis, and Amidation Pathways of the Nitrile
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds via the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid. Basic hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, which initially forms the carboxylate salt that is subsequently protonated to yield the carboxylic acid.
In the presence of an alcohol under acidic or basic conditions, the nitrile group can undergo alcoholysis to form an ester. Similarly, reaction with an amine can lead to the formation of an amidine or, under certain conditions, an amide.
Reductive Modifications of the Carbonitrile to Amines or Aldehydes
The reduction of the carbonitrile group offers a pathway to primary amines or aldehydes. Catalytic hydrogenation, using catalysts such as Raney nickel, platinum oxide, or palladium on carbon, is a common method for the reduction of nitriles to primary amines. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this transformation.
The partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. This reaction proceeds through an imine intermediate, which is hydrolyzed upon workup to afford the aldehyde.
Cycloaddition Reactions (e.g., [3+2] cycloadditions) with the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by a metal salt (e.g., zinc or copper), provides a route to a different class of heterocyclic derivatives. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group in medicinal chemistry.
Diversification through Strategic Functional Group Interconversions
Regioselective Introduction of Additional Functional Groups
The differential reactivity of the halogen substituents on the cinnoline ring is a key feature that can be exploited for the regioselective introduction of new functional groups. The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom and the nitrile group. In contrast, the bromine atom at the C6 position is more amenable to palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution at the C4-Position:
The C4-chloro substituent is susceptible to displacement by a variety of nucleophiles. This reaction proceeds via a Meisenheimer-like intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the reaction conditions. For instance, treatment of 4-chlorocinnoline derivatives with amines, alkoxides, or thiolates can lead to the corresponding 4-amino, 4-alkoxy, or 4-alkylthio derivatives. The presence of the electron-withdrawing nitrile group at C3 further enhances the electrophilicity of the C4 position, facilitating these substitution reactions.
| Nucleophile | Reagent Example | Product |
| Amine | Aniline (B41778) | 6-Bromo-4-(phenylamino)cinnoline-3-carbonitrile |
| Alkoxide | Sodium methoxide | 6-Bromo-4-methoxycinnoline-3-carbonitrile |
| Thiolate | Sodium thiophenoxide | 6-Bromo-4-(phenylthio)cinnoline-3-carbonitrile |
Palladium-Catalyzed Cross-Coupling at the C6-Position:
The C6-bromo substituent provides a handle for the introduction of aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netwikipedia.org This reaction typically involves the use of a palladium catalyst, a phosphine ligand, and a base to couple the bromocinnoline with an organoboron reagent. wikipedia.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.
| Coupling Partner | Reagent Example | Catalyst/Ligand | Product |
| Arylboronic acid | Phenylboronic acid | Pd(PPh3)4 | 4-Chloro-6-phenylcinnoline-3-carbonitrile |
| Heteroarylboronic acid | Pyridine-3-boronic acid | Pd(dppf)Cl2 | 4-Chloro-6-(pyridin-3-yl)cinnoline-3-carbonitrile |
| Alkylboronic acid | Methylboronic acid | Pd(OAc)2/SPhos | 4-Chloro-6-methylcinnoline-3-carbonitrile |
Synthesis of Fused Heterocyclic Systems from this compound (e.g., pyrazolo- or thieno-fused systems)
The strategic placement of reactive functional groups in this compound allows for its use as a precursor in the synthesis of more complex, fused heterocyclic systems.
Synthesis of Pyrazolo[4,3-c]cinnoline Systems:
The synthesis of pyrazolo[4,3-c]cinnoline derivatives can be envisioned through a reaction sequence involving the C4-chloro and C3-nitrile functionalities. nih.govresearchgate.netresearchgate.net A plausible route involves the initial substitution of the C4-chloro group with hydrazine (B178648) hydrate. The resulting 4-hydrazinyl-6-bromocinnoline-3-carbonitrile can then undergo an intramolecular cyclization, where the hydrazinyl group attacks the nitrile carbon, to form the pyrazolo[4,3-c]cinnoline core.
| Reactant | Reagent | Intermediate | Product |
| This compound | Hydrazine hydrate | 6-Bromo-4-hydrazinylcinnoline-3-carbonitrile | 8-Bromo-1H-pyrazolo[4,3-c]cinnoline-3-amine |
Synthesis of Thieno[3,2-c]cinnoline Systems:
The construction of a thieno[3,2-c]cinnoline ring system can be approached by first introducing a sulfur-containing nucleophile at the C4 position. For example, reaction with sodium hydrosulfide would yield the corresponding 4-mercapto derivative. Subsequent reaction of the thiol with an α-halo-carbonyl compound, such as ethyl bromoacetate, would afford an intermediate that can undergo intramolecular cyclization to form the thieno[3,2-c]cinnoline skeleton. The specific conditions for the cyclization step, such as the choice of base and solvent, would be critical for the success of this transformation.
| Reactant | Reagent Sequence | Intermediate | Product |
| This compound | 1. NaSH 2. BrCH2CO2Et | Ethyl 2-((6-bromo-3-cyanocinnolin-4-yl)thio)acetate | Ethyl 8-bromo-3-amino-4-oxothieno[3,2-c]cinnoline-2-carboxylate |
Spectroscopic and Advanced Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-Bromo-4-chlorocinnoline-3-carbonitrile, the aromatic region of the ¹H NMR spectrum is of particular interest. The protons on the benzene (B151609) ring of the cinnoline (B1195905) core will exhibit distinct chemical shifts influenced by the electron-withdrawing effects of the bromine, chlorine, and nitrile groups, as well as the nitrogen atoms in the cinnoline ring.
The expected ¹H NMR spectrum would show three signals in the aromatic region, corresponding to H-5, H-7, and H-8. The proton at the 5-position (H-5) is expected to be a doublet, coupled to H-7. The proton at the 7-position (H-7) would likely appear as a doublet of doublets, being coupled to both H-5 and H-8. The proton at the 8-position (H-8) should appear as a doublet, coupled to H-7. The electron-withdrawing nature of the substituents would shift these protons downfield.
Carbon-13 (¹³C) NMR Spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, ten distinct signals would be anticipated, corresponding to the ten carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of the attached and neighboring atoms.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 8.2 - 8.4 | d |
| 7.8 - 8.0 | dd |
| 7.6 - 7.8 | d |
Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing invaluable information about the molecular structure and connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-7, and H-7 with H-8, confirming their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum. For example, the signals for H-5, H-7, and H-8 would show correlations to C-5, C-7, and C-8, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range couplings between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, H-5 would be expected to show correlations to C-4, C-7, and C-8a, while H-8 would show correlations to C-6 and C-4a. The nitrile carbon could also show a correlation to a nearby proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformation. In a rigid aromatic system like cinnoline, NOESY can help to confirm spatial proximities between adjacent protons, such as between H-5 and the substituent at position 4.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. The presence of bromine and chlorine atoms in this compound makes its mass spectrum distinctive due to the characteristic isotopic patterns of these halogens. libretexts.orgtutorchase.comlibretexts.org Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.orgtutorchase.comlibretexts.org
The molecular ion region in the HRMS spectrum would exhibit a characteristic cluster of peaks. The most abundant peak would correspond to the molecule containing ⁷⁹Br and ³⁵Cl. There would be another significant peak at M+2 corresponding to the combination of ⁷⁹Br and ³⁷Cl, and ⁸¹Br and ³⁵Cl, and a smaller peak at M+4 corresponding to the molecule with ⁸¹Br and ³⁷Cl. The precise mass measurement of these isotopic peaks would allow for the confident confirmation of the molecular formula C₁₀H₄BrClN₄.
| Isotopologue | Relative Abundance (%) |
| [M]⁺ (C₁₀H₄⁷⁹Br³⁵ClN₄) | 100 |
| [M+2]⁺ | ~77 |
| [M+4]⁺ | ~24 |
Note: The relative abundances are approximate and are calculated based on the natural isotopic abundances of bromine and chlorine.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the masses of the resulting fragment ions are measured. This provides detailed information about the structure of the molecule. The fragmentation of this compound would likely proceed through the loss of small, stable neutral molecules or radicals.
Common fragmentation pathways could include the loss of the bromine atom (Br•), the chlorine atom (Cl•), or the nitrile group (•CN). The stability of the cinnoline ring system would likely result in fragment ions where the core heterocyclic structure is preserved. The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A sharp, strong absorption band in the region of 2220-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Cinnoline and its derivatives are known to absorb UV radiation due to the presence of the aromatic system. researchgate.net The UV-Vis spectrum of this compound would be expected to show multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated cinnoline ring system. The positions and intensities of these absorption maxima are influenced by the nature and position of the substituents.
| Spectroscopic Data (Predicted) | |
| IR (cm⁻¹) | Assignment |
| 2220-2260 | C≡N stretch |
| >3000 | Aromatic C-H stretch |
| 1400-1600 | Aromatic C=C and C=N stretch |
| <800 | C-Br, C-Cl stretch |
| UV-Vis (λmax, nm) | Transition |
| 220-250 | π→π |
| 300-350 | π→π |
| >350 | n→π* |
Note: The predicted spectroscopic data is based on typical values for similar functional groups and aromatic systems.
Characteristic Vibrational Mode Analysis via IR Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, offering a "fingerprint" based on the absorption of infrared radiation by its chemical bonds. For this compound, specific vibrational frequencies would be expected to correspond to its distinct functional groups.
A hypothetical IR spectrum would be analyzed for key absorption bands. The presence of the carbonitrile (C≡N) group would be indicated by a sharp, intense absorption band in the region of 2200-2260 cm⁻¹. The aromatic C-H stretching vibrations of the cinnoline ring would likely appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the heterocyclic ring system would be observed in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would be expected at lower frequencies, typically below 800 cm⁻¹.
Hypothetical Infrared Absorption Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium |
| C≡N Stretch | 2200 - 2260 | Sharp, Strong |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
This table is predictive and awaits experimental verification.
Electronic Transitions and Chromophoric Behavior using UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the cinnoline ring, along with the influence of the halogen and nitrile substituents, would be expected to give rise to characteristic absorption bands in the UV-Vis spectrum.
The analysis would likely reveal π → π* transitions, characteristic of the aromatic system, and potentially n → π* transitions involving the non-bonding electrons of the nitrogen atoms in the cinnoline ring. The position of the maximum absorption (λmax) and the molar absorptivity (ε) would be key parameters to determine. The solvent used for the analysis can also influence the spectrum due to solvatochromic effects.
Anticipated UV-Vis Spectroscopic Data for this compound
| Electronic Transition | Expected Wavelength Range (nm) |
|---|---|
| π → π* | 250 - 350 |
This table is a general prediction based on similar heterocyclic compounds and requires experimental validation.
X-ray Crystallography for Solid-State Molecular Architecture Determination
To definitively determine the three-dimensional arrangement of atoms and molecules in the solid state, X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound.
Crystal Growth Techniques and Diffraction Data Acquisition
The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For a compound like this compound, various techniques could be employed, such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
Once a suitable crystal is obtained, it would be mounted on a diffractometer. X-rays are then directed at the crystal, and the resulting diffraction pattern is collected by a detector. The intensity and position of the diffracted beams contain the information needed to determine the crystal structure.
Structural Solution and Refinement Methodologies
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map allows for the initial placement of atoms in the crystal lattice.
The initial structural model is then refined using least-squares methods, which adjust the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor. The refined structure would reveal precise details of the molecular geometry, including the planarity of the cinnoline ring and the orientation of the substituents.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
There are no published studies detailing the electronic structure or molecular geometry of 6-Bromo-4-chlorocinnoline-3-carbonitrile through quantum chemical calculations.
Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism
No information is available in the scientific literature regarding DFT studies on the conformational preferences or potential tautomerism of this compound.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
A frontier molecular orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO gap, has not been reported for this compound. Such data would be valuable for predicting its reactivity, but is currently unavailable.
Computational Studies on Reaction Mechanisms and Transition States
Detailed computational investigations into the reaction mechanisms and transition states involved in the synthesis or reactions of this compound have not been documented in published research.
Energy Landscape Mapping for Key Synthetic Steps
There are no available studies that map the energy landscape for the key synthetic steps leading to the formation of this compound.
Elucidation of Reaction Pathway Selectivity
Without computational studies, the elucidation of reaction pathway selectivity for reactions involving this compound from a theoretical standpoint is not possible.
Prediction and Interpretation of Spectroscopic Properties through Computational Methods
There are no published computational studies that predict or interpret the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound.
Computational NMR Chemical Shift Prediction and Validation
These shielding tensors are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), cc-pVTZ).
For a molecule like this compound, computational NMR predictions would be invaluable for:
Structural Verification: Comparing predicted chemical shifts with experimental data can confirm the correct synthesis of the target molecule and rule out isomeric impurities.
Signal Assignment: In complex spectra, theoretical calculations can help unambiguously assign specific NMR signals to the corresponding hydrogen and carbon atoms in the molecule.
A typical output of such a study would be a table comparing the experimental and calculated chemical shifts, along with a statistical analysis (e.g., mean absolute error) to validate the computational model.
Table 1: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts
| Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C3 | Data not available | Data not available | Data not available |
| C4 | Data not available | Data not available | Data not available |
| C4a | Data not available | Data not available | Data not available |
| C5 | Data not available | Data not available | Data not available |
| C6 | Data not available | Data not available | Data not available |
| C7 | Data not available | Data not available | Data not available |
| C8 | Data not available | Data not available | Data not available |
| C8a | Data not available | Data not available | Data not available |
Note: The data in this table is for illustrative purposes only, as specific computational studies for this compound were not found.
Simulated IR and UV-Vis Spectra for Comparative Analysis
Computational methods are also employed to simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra.
Infrared (IR) Spectroscopy: Simulated IR spectra are typically calculated using frequency analysis after geometric optimization. These calculations predict the vibrational frequencies and their corresponding intensities. The predicted frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations. For this compound, a simulated IR spectrum would help identify characteristic vibrational modes, such as the C≡N stretch of the nitrile group, C-Cl and C-Br stretches, and various aromatic ring vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax) and oscillator strengths. For a conjugated system like cinnoline (B1195905), TD-DFT can help understand the nature of the electronic transitions (e.g., π → π* or n → π*) that give rise to its characteristic UV-Vis absorption bands.
Table 2: Illustrative Example of Predicted IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
|---|---|---|
| C≡N Stretch | Data not available | ~2220-2260 |
| Aromatic C=C Stretch | Data not available | ~1450-1600 |
| C-Cl Stretch | Data not available | ~600-800 |
Note: The data in this table is for illustrative purposes only, as specific computational studies for this compound were not found.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations could be applied to study the behavior of this compound in various environments, although specific studies are not currently documented.
Potential Applications:
Supramolecular Interactions: MD simulations could be used to investigate how molecules of this compound interact with each other in the solid state, predicting crystal packing and identifying key intermolecular forces such as halogen bonding or π-π stacking.
Solution Behavior: Simulations in different solvents could reveal information about solvation shells, conformational preferences in solution, and the dynamics of the molecule's movement. This is particularly relevant for understanding its behavior in chemical reactions or biological systems.
These simulations track the positions and velocities of atoms over time, providing a dynamic picture of the molecule's behavior that is inaccessible through static computational methods alone.
Applications in Advanced Organic Synthesis and Materials Science
6-Bromo-4-chlorocinnoline-3-carbonitrile as a Key Intermediate in Complex Molecule Synthesis
The reactivity of the chloro, bromo, and cyano groups, coupled with the inherent properties of the cinnoline (B1195905) ring system, positions this compound as a pivotal precursor for a wide array of complex organic molecules. Its utility is particularly evident in the construction of diverse heterocyclic frameworks and in its potential application in combinatorial chemistry through multi-component reactions.
Precursor for Diverse Heterocyclic Frameworks and Polycyclic Aromatic Systems
The presence of two distinct halogen atoms at the 4- and 6-positions of the cinnoline ring allows for selective and sequential functionalization. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, a characteristic feature of halogens on electron-deficient nitrogen-containing aromatic rings. This reactivity has been demonstrated in the closely related compound, 4-chlorocinnoline-3-carbonitrile (B3351515), which serves as a valuable model for understanding the synthetic potential of its 6-bromo analogue. rsc.org
Research on 4-chlorocinnoline-3-carbonitrile has shown that it readily undergoes condensation reactions with a variety of nucleophiles to yield a range of fused heterocyclic systems. rsc.org For instance, treatment with thiourea (B124793) leads to the formation of a thioxocinnoline derivative, while reactions with carbanions, such as those derived from malononitrile, result in the displacement of the chlorine to form new carbon-carbon bonds. rsc.org Furthermore, reaction with methyl thioglycolate furnishes a thieno[3,2-c]cinnoline system, and condensation with hydrazine (B178648) and its derivatives provides access to the pyrazolo[4,3-c]cinnoline framework. rsc.org
By analogy, this compound is expected to exhibit similar reactivity at the 4-position, allowing for the introduction of a wide range of functional groups and the construction of various fused ring systems. The bromine atom at the 6-position, being on the benzene (B151609) ring portion of the molecule, is more amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This orthogonal reactivity of the two halogen atoms is a key feature that enables the stepwise and controlled elaboration of the molecular structure. For example, one could envision a synthetic sequence where the 4-chloro group is first displaced by a nucleophile, followed by a palladium-catalyzed cross-coupling reaction at the 6-bromo position to introduce an aryl, alkyl, or alkynyl substituent. This dual reactivity paves the way for the synthesis of a vast library of complex polycyclic and heterocyclic compounds.
The following table summarizes the potential reactions of this compound based on the known reactivity of 4-chlorocinnoline-3-carbonitrile:
| Reactant | Expected Product Type | Potential Heterocyclic System |
|---|---|---|
| Thiourea | Thione | Thioxocinnoline |
| Malononitrile | Dinitrile | Functionalized Cinnoline |
| Methyl thioglycolate | Fused Thiophene | Thieno[3,2-c]cinnoline |
| Hydrazine | Fused Pyrazole | Pyrazolo[4,3-c]cinnoline |
Utilization in Multi-Component Reactions for Library Generation
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. semanticscholar.orgresearchgate.netrsc.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The highly functionalized nature of this compound makes it an attractive candidate for inclusion in MCRs.
While specific examples involving this compound in MCRs are not yet reported, the general reactivity of the cinnoline scaffold and its halo- and cyano-substituted derivatives suggests several possibilities. For instance, the activated 4-chloro position could participate in reactions where a nucleophilic attack is a key step. The nitrile group could also be involved in cyclization reactions or act as a directing group.
The development of MCRs involving this building block would be of significant interest for drug discovery and materials science, as it would provide a streamlined route to novel chemical entities with potentially interesting biological activities or photophysical properties. The ability to systematically vary the other components in the MCR would allow for the generation of large libraries of related compounds for high-throughput screening.
Exploration of Optoelectronic Properties and Materials Applications
The extended π-conjugated system of the cinnoline ring, combined with the electronic influence of the bromo, chloro, and cyano substituents, suggests that this compound and its derivatives may possess interesting optoelectronic properties. These properties could be harnessed for applications in materials science, particularly in the field of organic electronics.
Investigation into Photophysical Properties (e.g., fluorescence, absorption) of Cinnoline Derivatives
The photophysical properties of aromatic and heteroaromatic compounds are highly dependent on their molecular structure, including the nature and position of substituents. Cinnoline-containing polymers have been investigated for their fluorescence properties, and have shown sensitivity to quenching by metal ions such as Pd(2+). researchgate.net The introduction of electron-withdrawing groups, such as the cyano group, and heavy atoms, like bromine, can significantly influence the absorption and emission characteristics of a molecule.
The cyano group is known to be a strong electron-withdrawing group and can lead to a red-shift in the absorption and emission spectra of conjugated systems. It can also enhance fluorescence quantum yields in some cases. The bromine atom, through the heavy-atom effect, can promote intersystem crossing from the singlet excited state to the triplet excited state, which could potentially lead to phosphorescence or be useful in applications such as photodynamic therapy or as sensitizers in triplet-triplet annihilation upconversion processes.
The photophysical properties of this compound itself have not been reported. However, based on the properties of related compounds, it is plausible that this molecule and its derivatives could exhibit fluorescence in the visible region of the electromagnetic spectrum. A systematic study of its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime would be necessary to fully elucidate its photophysical behavior and assess its potential for various applications.
The following table outlines the expected influence of the substituents on the photophysical properties of the cinnoline core:
| Substituent | Position | Expected Effect on Photophysical Properties |
|---|---|---|
| Bromo | 6 | Potential for enhanced intersystem crossing (heavy-atom effect), possible phosphorescence. |
| Chloro | 4 | Electron-withdrawing, may influence charge distribution in the excited state. |
| Cyano | 3 | Strong electron-withdrawing group, likely to cause a red-shift in absorption and emission spectra. |
Potential as a Component in Organic Electronics (e.g., organic light-emitting diodes, organic photovoltaics)
Organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are rapidly developing technologies that rely on the unique electronic and optical properties of organic semiconductor materials. researchgate.netdergipark.org.tr The design and synthesis of novel organic materials with tailored properties are crucial for advancing these fields. Quinoline (B57606) derivatives, which are structurally related to cinnolines, have been successfully employed as fluorescent materials in OLEDs. researchgate.net For example, 5,7-dibromo-8-hydroxyquinoline has been used as a fluorescent material in the light-emitting layer of an OLED device. researchgate.net
Given the structural similarities and the presence of functional groups known to influence electronic properties, this compound and its derivatives represent a promising, yet unexplored, class of materials for organic electronics. The electron-deficient nature of the cinnoline ring, further enhanced by the chloro and cyano substituents, suggests that these compounds could exhibit good electron-transporting properties, making them suitable for use as electron-transport or emissive materials in OLEDs.
Furthermore, the ability to tune the electronic properties through chemical modification at the bromo and chloro positions allows for the rational design of materials with specific energy levels (HOMO and LUMO) to match other components in an electronic device, thereby optimizing device performance. The development of new cinnoline-based materials could lead to improvements in the efficiency, stability, and color purity of OLEDs and OPVs.
Role in Coordination Chemistry as a Ligand for Metal Complexes (if applicable to the nitrogen atoms)
The two adjacent nitrogen atoms in the cinnoline ring possess lone pairs of electrons and can therefore act as a bidentate ligand, coordinating to metal ions to form metal complexes. The field of coordination chemistry is vast, with metal complexes finding applications in catalysis, sensing, and materials science.
The coordination ability of the cinnoline scaffold allows for the construction of a wide variety of coordination compounds with diverse structures and properties. The electronic properties of the cinnoline ligand can be tuned by the substituents on the ring, which in turn influences the properties of the resulting metal complex. The electron-withdrawing chloro and cyano groups in this compound would be expected to decrease the basicity of the nitrogen atoms, which could affect their coordination strength and the stability of the resulting metal complexes.
While the coordination chemistry of this specific cinnoline derivative has not been explored, the potential exists to create novel metal complexes with interesting magnetic, optical, or catalytic properties. These complexes could find applications as catalysts in organic reactions, as luminescent materials, or as building blocks for the construction of metal-organic frameworks (MOFs). Further research in this area could uncover new and exciting applications for this versatile heterocyclic compound.
Catalytic Applications and Material Science Contributions
The electron-deficient nature of the cinnoline ring system, coupled with the presence of modifiable halogen and nitrile groups, opens avenues for its use in catalysis and in the construction of novel porous materials. These applications leverage the fundamental principles of coordination chemistry and polymer chemistry to harness the unique features of the this compound molecule.
Use of Cinnoline Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis
The development of efficient catalytic systems is a cornerstone of modern chemistry, and the design of ligands plays a pivotal role in tuning the activity and selectivity of metal catalysts. While the use of cinnoline derivatives as ligands is a nascent field compared to their more extensively studied quinoline counterparts, the inherent properties of the cinnoline scaffold suggest significant potential. nih.gov The two adjacent nitrogen atoms in the cinnoline ring can act as a bidentate chelation site for a metal center, a coordination mode known to enhance the stability and catalytic performance of the resulting complex.
The compound this compound serves as a precursor to a variety of potential ligands. The chloro and bromo substituents can be selectively displaced or modified through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to introduce phosphine (B1218219), N-heterocyclic carbene (NHC), or other coordinating moieties. researchgate.netnih.gov These modifications allow for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the catalytic activity of the metal center. For instance, the introduction of bulky substituents can create a specific chiral environment around the metal, enabling enantioselective catalysis.
The table below outlines potential modifications of this compound and their implications for catalytic applications.
| Functional Group Modification | Potential Ligand Type | Target Catalytic Reactions | Rationale |
| Substitution of the 4-chloro group with a phosphine | Monodentate or bidentate phosphine ligand | Cross-coupling, hydrogenation, hydroformylation | Phosphine ligands are widely used in catalysis due to their strong σ-donating and tunable π-accepting properties. |
| Substitution of the 6-bromo group with an N-heterocyclic carbene precursor | NHC ligand | Metathesis, C-H activation | NHCs are strong σ-donors that form robust bonds with metal centers, leading to highly active and stable catalysts. |
| Derivatization of the 3-carbonitrile group to an amide or carboxylic acid | Ligand with a secondary coordination sphere | Asymmetric catalysis, biomimetic catalysis | The secondary coordination sphere can influence substrate binding and transition state stabilization through hydrogen bonding or other non-covalent interactions. |
Furthermore, the bromo substituent at the 6-position provides a handle for immobilization onto a solid support, such as silica (B1680970) or a polymer resin. This would enable the development of heterogeneous catalysts, which offer significant advantages in terms of catalyst recovery and recycling, crucial for sustainable chemical processes.
Integration into Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with well-defined structures and high surface areas, making them attractive for applications in gas storage, separation, and catalysis. rsc.orgnih.gov The design and synthesis of COFs and MOFs rely on the use of rigid, geometrically well-defined building blocks. The planar and rigid structure of the cinnoline core, combined with the multiple reactive sites on this compound, makes it a promising candidate for the construction of such frameworks.
The di-halogenated nature of this compound allows it to act as a ditopic or even tritopic linker in the synthesis of COFs through reactions such as Sonogashira or Suzuki cross-coupling with complementary multi-alkynyl or multi-boronic acid monomers. The resulting COFs would possess a regular network of pores, the size and functionality of which could be tuned by the choice of the co-monomer. The nitrogen atoms of the cinnoline units within the COF framework could serve as basic sites for catalytic applications or as binding sites for guest molecules.
In the context of MOFs, the nitrile group of this compound can be hydrolyzed to a carboxylic acid, which is a common coordinating group for the formation of MOFs with various metal ions or clusters. Alternatively, the nitrogen atoms of the cinnoline ring could directly coordinate to metal centers. The bromo and chloro substituents could either be retained to modify the electronic properties of the framework or be used for post-synthetic modification to introduce additional functionalities.
The potential of this compound as a building block for porous polymers is summarized in the table below.
| Framework Type | Potential Role of this compound | Synthetic Strategy | Potential Applications |
| Covalent Organic Framework (COF) | Ditopic or tritopic linker | Sonogashira or Suzuki cross-coupling reactions with multi-alkynyl or multi-boronic acid monomers. | Gas storage and separation, heterogeneous catalysis. |
| Metal-Organic Framework (MOF) | Organic linker (after modification of the nitrile group to a carboxylate) | Solvothermal synthesis with metal salts. | Gas storage, chemical sensing, drug delivery. |
| Porous Organic Polymer (POP) | Cross-linking agent | Polymerization reactions involving the bromo, chloro, and cyano groups. | Adsorption of pollutants, catalyst support. |
While the direct application of this compound in these areas is yet to be extensively reported in the scientific literature, its chemical structure strongly suggests a rich potential for future research and development in the fields of catalysis and materials science. Further exploration of the reactivity of this compound and the properties of its derivatives will undoubtedly lead to novel and functional materials and catalytic systems.
Future Research Trajectories and Broader Perspectives
Development of Asymmetric Synthetic Routes to Chiral Derivatives
While methods for the synthesis of various cinnoline (B1195905) derivatives exist, the development of asymmetric routes to chiral derivatives of 6-Bromo-4-chlorocinnoline-3-carbonitrile remains a significant and valuable challenge. The introduction of chirality can be pivotal for applications in medicinal chemistry and materials science. Future research could focus on several promising strategies:
Catalytic Asymmetric Synthesis: Exploring the use of chiral catalysts, such as N-heterocyclic carbenes (NHCs) or chiral phosphoric acids, could enable the enantioselective synthesis of novel chiral derivatives. nih.govresearchgate.net These catalysts could facilitate reactions at various positions on the cinnoline ring, leading to the formation of stereogenic centers with high enantiomeric excess.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the cinnoline ring system or to introduce chiral substituents is another viable approach. This strategy leverages existing chirality to build complex stereochemically defined molecules.
Enantioselective Functionalization: Developing methods for the enantioselective functionalization of the pre-formed this compound scaffold would be highly advantageous. This could involve chiral reagents or catalysts that can differentiate between enantiotopic positions or faces of the molecule.
Successful development in this area would not only provide access to a new class of chiral cinnoline derivatives but also pave the way for investigating their stereospecific interactions with biological targets or their applications in chiral materials.
In-depth Understanding of Photochemical Reactivity
The photochemical properties of N-heterocycles are a rich area of investigation, and this compound is no exception. Cinnolines, as diazines, possess unique electronic characteristics that suggest interesting photochemical reactivity. researchgate.nettaylorfrancis.com Future research should aim to elucidate the following:
Photostability and Photodegradation: A fundamental understanding of the compound's stability under various light conditions is crucial for any potential application. Investigating the quantum yields of photodegradation and identifying the resulting photoproducts would be a critical first step.
Photoinduced Reactions: Exploring photoinduced reactions such as cycloadditions, rearrangements, or substitutions could lead to novel synthetic methodologies. For instance, the carbon-halogen bonds and the nitrile group could exhibit unique reactivity upon photoexcitation.
Mechanistic Studies: Employing time-resolved spectroscopy and computational modeling can provide deep insights into the excited-state dynamics and reaction mechanisms. Understanding the nature of the excited states (e.g., singlet vs. triplet) and the intermediates involved is key to controlling and optimizing photochemical transformations.
A thorough investigation of the photochemical reactivity of this compound could uncover new synthetic pathways and potential applications in areas such as photopharmacology or materials science.
Exploration of Non-Canonical Chemical Transformations
Beyond standard functional group manipulations, the exploration of non-canonical chemical transformations offers a pathway to novel molecular architectures based on the this compound framework. Future research could venture into:
Ring-Opening and Ring-Expansion Reactions: Investigating conditions that could induce selective cleavage or rearrangement of the cinnoline ring system could lead to the synthesis of other valuable heterocyclic structures.
Cross-Coupling Cascades: Designing one-pot, multi-step reaction sequences that leverage the differential reactivity of the bromine and chlorine substituents could provide efficient access to complex poly-functionalized derivatives.
Directed C-H Functionalization: The development of methods for the regioselective functionalization of the C-H bonds on the benzene (B151609) portion of the cinnoline ring would be a powerful tool for structural diversification, moving beyond the reactivity of the pre-existing functional groups.
Such explorations into unconventional reactivity would significantly expand the synthetic utility of this compound as a versatile building block in organic synthesis.
Synergistic Integration with Advanced Characterization Techniques and Computational Methods
To gain a comprehensive understanding of the structure-property relationships of this compound and its derivatives, a synergistic approach combining advanced analytical techniques and computational chemistry is indispensable.
Advanced NMR Spectroscopy: The application of advanced nuclear magnetic resonance (NMR) techniques, such as 2D correlation experiments (COSY, HSQC, HMBC) and nuclear Overhauser effect (NOE) studies, will be crucial for the unambiguous structural elucidation of new derivatives. ipb.ptresearchgate.net These methods can provide detailed information about connectivity, stereochemistry, and conformation in solution.
X-ray Crystallography: Single-crystal X-ray diffraction studies will provide definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding packing effects and for validating computational models.
Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict molecular properties such as electronic structure, reactivity, and spectral characteristics. researchgate.net Molecular docking and dynamics simulations could be used to explore potential interactions with biological targets, guiding the design of new bioactive molecules. jscimedcentral.com This computational insight can rationalize experimental findings and guide future synthetic efforts in a more targeted manner. nih.gov
The integration of these advanced methods will provide a holistic understanding of this compound, accelerating the discovery and development of its potential applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-4-chlorocinnoline-3-carbonitrile, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For bromination and chlorination, regioselective control is critical; intermediates like 4-chlorocinnoline-3-carbonitrile can be brominated using N-bromosuccinimide (NBS) under radical initiation. To enhance efficiency, continuous flow reactors (CFRs) reduce reaction times and improve yields by ensuring precise temperature and mixing control. Green chemistry approaches, such as using ionic liquids or bio-based solvents, minimize environmental impact .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves structural ambiguities, particularly distinguishing between regioisomers. High-resolution mass spectrometry (HRMS) confirms molecular weight and halogen isotopic patterns. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradient) assesses purity (>98% for research-grade material) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential toxicity from nitrile and halogenated groups. Storage at 2–8°C in amber glass vials prevents photodegradation. Spill management requires neutralization with 10% sodium bicarbonate followed by adsorption with vermiculite. Safety Data Sheets (SDS) recommend avoiding inhalation and skin contact, with immediate rinsing using water for exposure .
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution to predict electrophilic substitution sites. Quantum mechanical/molecular mechanical (QM/MM) simulations optimize reaction pathways for cross-coupling reactions (e.g., Suzuki-Miyaura). Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., RDKit) to generate reaction networks .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions between NMR and X-ray crystallography data often arise from dynamic effects (e.g., tautomerism). Single-crystal X-ray diffraction provides definitive confirmation of the solid-state structure. For solution-phase discrepancies, variable-temperature NMR (VT-NMR) and NOESY experiments detect conformational changes. Cross-validation with IR spectroscopy (e.g., C≡N stretch at ~2220 cm⁻¹) ensures functional group consistency .
Q. What factorial design approaches are effective for optimizing reaction conditions in scaled-up synthesis?
- Methodological Answer : A 2³ factorial design evaluates variables like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response Surface Methodology (RSM) identifies interactions between factors, while Pareto charts prioritize significant variables (e.g., temperature > solvent). Machine learning algorithms (e.g., Bayesian optimization) automate parameter tuning for maximum yield and minimal byproducts .
Q. How does this compound interact with biological targets, and what assays validate its therapeutic potential?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to kinase domains (e.g., p38 MAPK). In vitro assays include:
- Enzyme inhibition : IC₅₀ determination via fluorescence-based kinase assays.
- Antimicrobial activity : Broth microdilution (MIC values against Gram-positive/negative strains).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations.
Metabolite profiling (LC-MS/MS) identifies degradation products in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
